2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic compound that integrates multiple functional groups, including benzothiazole, oxadiazole, and methoxybenzyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:
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Formation of Benzothiazole Derivative: : The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid or its derivative under acidic conditions.
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Oxadiazole Ring Formation: : The next step is the formation of the 1,3,4-oxadiazole ring. This can be done by reacting the benzothiazole derivative with hydrazine hydrate to form a hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
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Thioether Formation: : The oxadiazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.
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Final Coupling: : The final step involves coupling the thioether derivative with 2-methoxybenzylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the oxadiazole ring or the benzothiazole moiety, potentially leading to ring opening or hydrogenation products.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole or oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structural features suggest potential as a fluorescent probe or a bioactive molecule. The benzothiazole and oxadiazole rings are known for their biological activity, which could be harnessed in drug discovery and development.
Medicine
The compound may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory activities. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole moiety could intercalate with DNA, while the oxadiazole ring might interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzothiazolylthio)ethanol
- Benzothiazole-2-acetonitrile
- Bis(2-(benzo[d]thiazol-2-yl)-5-fluorophenolate)beryllium
Uniqueness
Compared to similar compounds, 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide is unique due to its combination of benzothiazole, oxadiazole, and methoxybenzyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-27-16-8-4-2-6-14(16)12-22-18(26)13-29-21-25-24-19(28-21)10-11-20-23-15-7-3-5-9-17(15)30-20/h2-9H,10-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVIBTOTRPIRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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